molecular formula C10H10N2O B11915322 6-Ethoxyquinazoline

6-Ethoxyquinazoline

Cat. No.: B11915322
M. Wt: 174.20 g/mol
InChI Key: FBZQMHXBQUBAFR-UHFFFAOYSA-N
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Description

6-Ethoxyquinazoline is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxyquinazoline typically involves the reaction of 2-aminobenzylamine with ethyl glyoxalate under controlled conditions. The reaction proceeds through a cyclization process, forming the quinazoline ring with an ethoxy substituent at the sixth position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinazolines, which can have different biological and chemical properties .

Scientific Research Applications

6-Ethoxyquinazoline has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex quinazoline derivatives.

    Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinazoline derivatives are explored for their potential use in treating various diseases, including cancer and bacterial infections.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 6-Ethoxyquinazoline involves its interaction with specific molecular targets. It can inhibit enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit the chaperone domain of heat shock protein 90, which is involved in protein folding and stability .

Comparison with Similar Compounds

  • 6-Chloroquinazoline
  • 6-Methoxyquinazoline
  • 6-Bromoquinazoline

Comparison: 6-Ethoxyquinazoline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to 6-Chloroquinazoline, which has a chlorine atom, this compound may exhibit different pharmacokinetic properties and biological effects. The ethoxy group can enhance the compound’s solubility and interaction with biological targets .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

6-ethoxyquinazoline

InChI

InChI=1S/C10H10N2O/c1-2-13-9-3-4-10-8(5-9)6-11-7-12-10/h3-7H,2H2,1H3

InChI Key

FBZQMHXBQUBAFR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CN=CN=C2C=C1

Origin of Product

United States

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